N-(3,4-dichlorophenyl)-2-methylquinolin-4-amine
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Overview
Description
N-(3,4-dichlorophenyl)-2-methylquinolin-4-amine is a chemical compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring substituted with a 3,4-dichlorophenyl group and a methyl group at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-methylquinolin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichloroaniline and 2-methylquinoline.
Coupling Reaction: The key step in the synthesis is the coupling reaction between 3,4-dichloroaniline and 2-methylquinoline.
Reaction Conditions: The reaction conditions typically involve the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as ethanol or toluene). The reaction is usually conducted at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-2-methylquinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives.
Scientific Research Applications
Biology: It has shown potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.
Medicine: Research has explored its potential as an anticancer agent, due to its ability to interfere with cellular pathways involved in cancer progression.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-methylquinolin-4-amine involves its interaction with molecular targets such as enzymes and receptors. For example, it may act as an allosteric modulator of specific receptors, altering their activity and downstream signaling pathways. The compound’s ability to bind to these targets is influenced by its chemical structure, which allows it to fit into specific binding sites and exert its effects.
Comparison with Similar Compounds
Similar Compounds
Diuron (N-(3,4-dichlorophenyl)-N’,N’-dimethylurea): An herbicide that inhibits photosynthesis by blocking the Q_B plastoquinone binding site of photosystem II.
Swep (methyl N-(3,4-dichlorophenyl)carbamate): A herbicide that interferes with metabolic processes and inhibits cell division at the growth point.
Uniqueness
N-(3,4-dichlorophenyl)-2-methylquinolin-4-amine is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Unlike other similar compounds, it has shown potential in diverse applications, ranging from drug development to material science.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-methylquinolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2/c1-10-8-16(12-4-2-3-5-15(12)19-10)20-11-6-7-13(17)14(18)9-11/h2-9H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOOWVCFYCENQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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